An In-Depth Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1818847-75-4)
An In-Depth Technical Guide to tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1818847-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a well-established synthetic route via oxidation of its alcohol precursor, and its significance as a constrained piperidine isostere in drug discovery. This guide is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics, offering detailed experimental protocols, characterization data, and insights into its application.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane framework has garnered significant attention in medicinal chemistry as a conformationally restricted piperidine bioisostere.[1] Its rigid bicyclic structure offers a distinct three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as metabolic stability and solubility. The introduction of a formyl group at the 6-position, as in tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, provides a versatile chemical handle for further elaboration, enabling its incorporation into a wide array of complex molecules and potential drug candidates.[2]
Chemical Identity and Physicochemical Properties
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bifunctional molecule featuring a Boc-protected secondary amine and a reactive aldehyde group.
| Property | Value | Reference |
| CAS Number | 1818847-75-4 | [3][4][5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [3] |
| Molecular Weight | 225.28 g/mol | [3] |
| Appearance | White to yellow-brown solid or semi-solid | |
| Purity | Typically >97% | [3] |
Synthesis and Mechanism
The most common and efficient route to tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves the oxidation of its corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method due to its high selectivity for primary alcohols, neutral reaction conditions, and straightforward work-up.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to the target compound via DMP oxidation.
Detailed Experimental Protocol: Dess-Martin Oxidation
This protocol is a representative procedure based on established methodologies for the Dess-Martin oxidation of primary alcohols.[6]
Materials:
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tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Sodium thiosulfate (Na₂S₂O₃)
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Magnesium sulfate (MgSO₄), anhydrous
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Inert gas (Nitrogen or Argon)
Procedure:
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To a solution of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
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Stir the biphasic mixture until the solid dissolves.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate as a white to off-white solid.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the following are the expected characteristic signals based on its structure.
¹H NMR (400 MHz, CDCl₃):
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δ 9.6-9.7 (s, 1H, -CHO)
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δ 3.5-3.7 (m, 4H, -CH₂-N-CH₂-)
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δ 2.8-3.0 (m, 1H, -CH-CHO)
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δ 2.4-2.6 (m, 2H, bridgehead protons)
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δ 1.8-2.2 (m, 2H, cyclobutane protons)
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δ 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃):
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δ ~202 (-CHO)
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δ ~154 (-COO-)
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δ ~80 (-C(CH₃)₃)
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δ ~50-55 (-CH₂-N-CH₂-)
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δ ~40-45 (bridgehead carbons)
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δ ~30-35 (cyclobutane carbons)
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δ 28.5 (-C(CH₃)₃)
Infrared (IR) Spectroscopy (ATR):
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~2975 cm⁻¹ (C-H stretch, alkyl)
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~2720 cm⁻¹ (C-H stretch, aldehyde)
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~1725 cm⁻¹ (C=O stretch, aldehyde)
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~1690 cm⁻¹ (C=O stretch, carbamate)
Mass Spectrometry (MS):
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Expected [M+H]⁺: 226.14
Applications in Drug Discovery
The aldehyde functionality of tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate serves as a key branching point for the synthesis of a diverse range of derivatives. Its utility is exemplified in the construction of novel heterocyclic systems and as a precursor for amines, carboxylic acids, and other functional groups.
Diagram of Potential Derivatizations:
Caption: Key synthetic transformations of the title compound.
The constrained 3-azabicyclo[3.1.1]heptane core has been incorporated into various biologically active molecules, including enzyme inhibitors and receptor modulators.[7] The aldehyde at the 6-position allows for the introduction of pharmacophoric elements that can interact with specific binding pockets, making it a valuable tool for structure-activity relationship (SAR) studies.
Safety and Handling
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials.
Conclusion
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a strategically important building block for the synthesis of novel, three-dimensional molecules in drug discovery. Its synthesis from the corresponding alcohol via mild oxidation is a reliable and scalable process. The versatility of the aldehyde group, coupled with the desirable properties of the rigid bicyclic core, ensures its continued application in the development of next-generation therapeutics.
References
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
PubMed. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
- Google Patents. Aza-tetracyclic oxazepine compounds and uses thereof.
-
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]
Sources
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof - Google Patents [patents.google.com]
- 3. labsolu.ca [labsolu.ca]
- 4. tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate [1818847-75-4] | King-Pharm [king-pharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
(Structure inferred)



